molecular formula C10H13N3O3 B12791572 2(1H)-Pyrimidinone, 4-amino-1-(3,6-dihydro-6-(hydroxymethyl)-2H-pyran-2-yl)-, (2R-cis)- CAS No. 132198-20-0

2(1H)-Pyrimidinone, 4-amino-1-(3,6-dihydro-6-(hydroxymethyl)-2H-pyran-2-yl)-, (2R-cis)-

Cat. No.: B12791572
CAS No.: 132198-20-0
M. Wt: 223.23 g/mol
InChI Key: XCGYEIVKJJFVIP-IONNQARKSA-N
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Description

2(1H)-Pyrimidinone, 4-amino-1-(3,6-dihydro-6-(hydroxymethyl)-2H-pyran-2-yl)-, (2R-cis)- (hereafter referred to by its systematic name) is a pyrimidinone derivative characterized by:

  • A 4-amino substitution on the pyrimidin-2(1H)-one core.
  • A cis-2R-configured 3,6-dihydro-2H-pyran ring substituted at position 1, with a hydroxymethyl group at position 6 of the pyran moiety.

This compound is structurally related to nucleoside analogues, particularly antiviral agents like lamivudine and cytarabine, which feature similar pyrimidinone cores fused to sugar-like rings .

Properties

CAS No.

132198-20-0

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

4-amino-1-[(2R,6S)-6-(hydroxymethyl)-3,6-dihydro-2H-pyran-2-yl]pyrimidin-2-one

InChI

InChI=1S/C10H13N3O3/c11-8-4-5-13(10(15)12-8)9-3-1-2-7(6-14)16-9/h1-2,4-5,7,9,14H,3,6H2,(H2,11,12,15)/t7-,9+/m0/s1

InChI Key

XCGYEIVKJJFVIP-IONNQARKSA-N

Isomeric SMILES

C1C=C[C@H](O[C@H]1N2C=CC(=NC2=O)N)CO

Canonical SMILES

C1C=CC(OC1N2C=CC(=NC2=O)N)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-(3,6-dihydro-6-(hydroxymethyl)-2H-pyran-2-yl)-, (2R-cis)- can be achieved through several synthetic routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc).

Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature, pressure, and solvent, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrimidinone, 4-amino-1-(3,6-dihydro-6-(hydroxymethyl)-2H-pyran-2-yl)-, (2R-cis)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups at the 4-position.

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-(3,6-dihydro-6-(hydroxymethyl)-2H-pyran-2-yl)-, (2R-cis)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Research Findings and Data

Tautomerism and Dimerization

  • Pyrimidinones exist in tautomeric forms (4[1H]- vs. 6[1H]-pyrimidinone). The 4[1H]-tautomer predominates in the target compound, enabling hydrogen-bonded dimerization similar to ureidopyrimidones .
  • Solubility: The target compound’s solubility (entry 1550 in solubility databases) exceeds that of simpler analogues like 4-amino-1-ethyl-2(1H)-pyrimidinone (entry 16 in Chemicals), likely due to the polar hydroxymethyl group .

Biological Activity

2(1H)-Pyrimidinone, 4-amino-1-(3,6-dihydro-6-(hydroxymethyl)-2H-pyran-2-yl)-, (2R-cis)- is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article will explore its biological significance, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H13N3O4
  • Molecular Weight : 241.23 g/mol
  • CAS Number : 132198-20-0
  • IUPAC Name : 4-amino-1-(3,6-dihydro-6-(hydroxymethyl)-2H-pyran-2-yl)pyrimidin-2(1H)-one

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Antiviral Activity

Research indicates that pyrimidinone derivatives exhibit significant antiviral properties. For instance, studies have shown that certain pyrimidinones can inhibit the replication of viruses such as Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV) by targeting viral polymerases or reverse transcriptases. The compound's structure allows it to mimic nucleosides, disrupting viral nucleic acid synthesis .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of bacterial strains. Its mechanism involves interference with bacterial DNA synthesis and cell wall integrity. In vitro studies have reported Minimum Inhibitory Concentrations (MICs) as low as 48 µg/ml for certain pathogens .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antiviral Efficacy Against HBV :
    • A study examined the efficacy of various pyrimidinone derivatives against HBV replication in a cellular model. The results indicated that the compound effectively reduced viral load in treated cells compared to controls .
  • Antimicrobial Activity :
    • In a recent investigation, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The findings revealed that it inhibited bacterial growth significantly, suggesting its potential as a therapeutic agent for bacterial infections .
  • Mechanistic Insights :
    • Research employing molecular docking simulations highlighted the compound's binding affinity to key viral enzymes, providing insights into its mechanism of action at the molecular level. This supports its role as a lead compound for drug development against viral infections .

Data Summary

PropertyValue
Molecular FormulaC10H13N3O4
Molecular Weight241.23 g/mol
CAS Number132198-20-0
Antiviral ActivityEffective against HBV
Antimicrobial ActivityMIC = 48 µg/ml

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing dihydropyrimidinone derivatives like 2(1H)-Pyrimidinone, and how can researchers optimize reaction conditions?

  • Methodological Answer : The synthesis of dihydropyrimidinone derivatives typically involves one-pot multicomponent reactions using urea/thiourea, aldehydes, and β-keto esters under acidic conditions. For example, HCl in DMF or NH₄OH solutions are common catalysts . Optimization includes temperature control (80–100°C), solvent selection (e.g., ethanol or DMF), and monitoring via TLC or HPLC to minimize side products. Computational tools (e.g., Gepasi) can model reaction kinetics for scaling .

Q. How can researchers confirm the stereochemistry and tautomeric forms of this compound?

  • Methodological Answer : X-ray crystallography is definitive for stereochemical confirmation. For solution-state analysis, use NMR (¹H/¹³C) with emphasis on coupling constants (e.g., cis-vs-trans diastereomers) and NOESY to detect spatial proximity of protons. IR spectroscopy identifies tautomeric forms (e.g., 4[1H]-pyrimidinone vs. pyrimidin-4-ol) via carbonyl (C=O, ~1700 cm⁻¹) or hydroxyl (O-H, ~3200 cm⁻¹) stretches .

Q. What analytical techniques are critical for characterizing intermediates during synthesis?

  • Methodological Answer :

  • Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular weights (e.g., molecular ion peaks at m/z corresponding to C₉H₁₄N₂O₂ derivatives) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment .
  • Thermal Analysis : DSC/TGA to study thermal stability and polymorphic transitions .

Advanced Research Questions

Q. How do quadruple hydrogen-bonding interactions influence the dimerization of ureidopyrimidinone derivatives?

  • Methodological Answer : The 4[1H]-pyrimidinone tautomer forms a DDAA (donor-donor-acceptor-acceptor) hydrogen-bonding array, enabling dimerization with constants >10⁶ M⁻¹ in CHCl₃ . To study this:

  • Use variable-temperature NMR to monitor dimer-monomer equilibria.
  • Employ UV-Vis titration (e.g., with 2-ureido-4[1H]-pyrimidinone) to calculate dimerization constants .
  • Computational modeling (DFT or MD simulations) predicts binding energies and tautomer stability .

Q. What photochemical mechanisms underlie the UVA-induced reactivity of the 2-pyrimidinone moiety?

  • Methodological Answer : Upon UV excitation (λ = 320 nm), the S₁(ππ*) state undergoes ultrafast relaxation (≤1 ps) to a T₁(ππ*) state, which participates in DNA damage via photosensitization . Experimental approaches:

  • Femtosecond Transient Absorption Spectroscopy : Track excited-state dynamics in aqueous buffer (pH 7.4).
  • MS-CASPT2 Calculations : Map potential energy surfaces to identify reactive intermediates.

Q. How can researchers resolve contradictions in biological activity data for dihydropyrimidinone derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or antitumor assays often arise from tautomerism or solvent effects. Mitigation strategies:

  • Standardize solvent systems (e.g., DMSO vs. aqueous buffers) and pH conditions .
  • Use isothermal titration calorimetry (ITC) to quantify binding affinities to target proteins/enzymes.
  • Compare results across cell lines (e.g., Gram-positive vs. Gram-negative bacteria) to identify structure-activity trends .

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